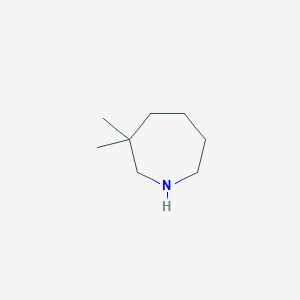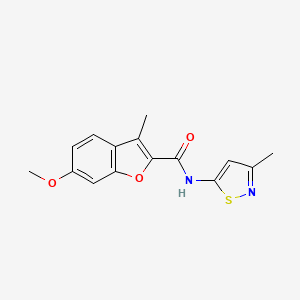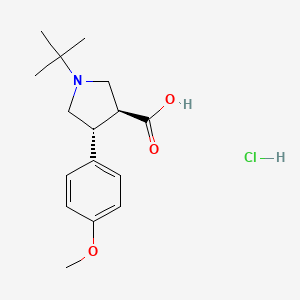![molecular formula C26H29NO12S B2723169 [3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1093230-09-1](/img/structure/B2723169.png)
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate” is a complex organic compound . It can be used as a chemical intermediate for organic synthesis and experimental research . It is often used as an organic chemical raw material and can be used to make fragrances . It is also an intermediate in the pharmaceutical industry for synthesizing various drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including acetyl, hydroxy, and thiazolyl groups. The exact structure could not be found in the search results .Aplicaciones Científicas De Investigación
Phenoxyherbicides and Environmental Health
Phenoxyherbicides, such as (2,4,5-trichlorophenoxy)acetic acid, have been studied for their environmental impact and potential health risks. A study in New Zealand explored the association between exposure to phenoxyherbicides or chlorophenols and the risk of developing soft tissue sarcoma. Although this research did not directly involve the compound , it highlights the importance of understanding the environmental and health impacts of chemical exposure (Smith et al., 1984).
Metabolic Disorders and Ketogenesis
Research on ketogenesis, particularly the role of 3-hydroxy-3-methylglutaryl-CoA lyase in lipid metabolism, may provide insights into the metabolic pathways that similar compounds could influence. For example, a study on 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, a condition affecting ketone body and cholesterol synthesis, underscores the significance of biochemical pathways influenced by complex organic molecules (Holmes et al., 1995).
Bioavailability of Polyphenols
Investigations into the bioavailability and metabolism of polyphenols, as seen in studies on cranberry-derived compounds, can offer valuable perspectives on how similar complex molecules are absorbed, metabolized, and excreted by the human body. These studies are crucial for understanding the health implications of dietary polyphenols and potentially related compounds (Feliciano et al., 2016).
Oxidative Stress and Inflammation
The role of specific chemicals in inducing oxidative stress and inflammation, and their relation to chronic diseases, is a critical area of research. For instance, studies examining the effects of bisphenol A (BPA) and parabens on oxidative stress and inflammation among pregnant women provide insights into how chemical exposure can influence health outcomes (Watkins et al., 2015).
Safety and Hazards
This compound may pose hazards to the environment, and special attention should be given to its effects on water bodies . It can also cause irritation to the eyes and upper respiratory tract . High concentrations can cause euphoria or a feeling of suffocation, followed by depression, muscle weakness, and vomiting . In severe cases, it can cause loss of consciousness, incontinence, tonic-clonic seizures, and a drop in blood pressure .
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO12S/c1-12-27-17(11-40-12)8-20(32)19-7-6-18(9-21(19)33)38-26-25(37-16(5)31)24(36-15(4)30)23(35-14(3)29)22(39-26)10-34-13(2)28/h6-7,9,11,22-26,33H,8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYTJVPOXJDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2723094.png)

![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea](/img/structure/B2723102.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)
![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)


